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Introduction and Rationale

Ethacrynic acid is a loop diuretic that received FDA approval in 1967. Its primary mechanism of action involves

the reversible inhibition of the Na+/K+/2 Cl- cotransporter in the thick ascending limb of the loop of Henle, leading

to a profound natriuresis and diuresis [1] [2]. Structurally, it is distinct from other loop diuretics like furosemide,

bumetanide, and torsemide as it lacks a sulfonamide group. This makes it the diuretic of choice for patients with

life-threatening sulfa allergies [3] [1]. While the use of continuous infusion (CI) is well-established for furosemide,

recent nationwide shortages of other injectable loop diuretics have necessitated the exploration of ethacrynic acid

as an alternative for CI therapy [3].

The administration of loop diuretics via continuous infusion offers a significant pharmacodynamic advantage over

intermittent bolus dosing. It produces a more controlled and predictable diuresis with less variability in

hemodynamic parameters and a greater total daily urine output, making it particularly suitable for managing fluid

overload in critically ill patients [3] [1]. This document synthesizes the available clinical evidence to provide a

detailed protocol for the use of ethacrynic acid continuous infusion in a research and clinical setting.

Summary of Clinical Evidence and Data

The following tables summarize the key quantitative findings from clinical studies on ethacrynic acid continuous

infusion.

Table 1: Dosing and Efficacy Outcomes from Clinical Studies
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Study &
Design

Patient
Population

Initial
Dose
(mg/kg/hr)

Maximum
Dose
(mg/kg/hr)

Urine
Output
(UOP)
Pre-CI
(mL/kg/hr)

UOP
During CI
(mL/kg/hr)

Fluid
Balance
Pre-CI
(mL)

Fluid
Balance
During CI
(mL)

Retrospective
Cohort [3]

Critically ill
children

(n=9,
median

age 1.3
yrs)

0.13 ±
0.07

(Mean ±
SD)

0.17 ±
0.08

(Mean ±
SD)

2.4 (1.8-
3.2)

[Median
(IQR)]

4.2 (3.5-
6.0)

[Median
(IQR)]

189 (90-
526)

[Median
(IQR)]

-258
(-411.7 to

-249)
[Median

(IQR)]

RCT vs.
Furosemide
[1]

Infants
post-

cardiac
surgery

(n=36 EA
group)

0.2 Up to 0.8 N/R 6.9 (± 3.3)
on POD0

(Mean ±
SD)

N/R -43 (± 54)
on POD0

(Mean ±
SD)

RCT in Adults
[4]

Adult
cardiac

ICU (n=124
EA group)

0.5 0.5 (fixed) N/R Significant
increase

reported

N/R Significant
negative

balance
reported

Table 2: Safety and Secondary Outcome Profiles

Parameter
Retrospective Cohort
(n=9) [3]

RCT in Infants (EA vs. F) [1]
RCT in Adults (EA vs.
F) [4]

Metabolic
Alkalosis

55.6% (5/9 patients) 29.1 mM (Mean Bicarbonate) Not Specified

Hypokalemia No significant difference

noted

Occurred in both groups, no

significant difference

Occurred in both

groups

Hypomagnesemia No significant difference

noted

Not Specified Reported in

Furosemide group

Ototoxicity Not Reported Not Reported Tinnitus & hearing loss

reported
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Parameter
Retrospective Cohort
(n=9) [3]

RCT in Infants (EA vs. F) [1]
RCT in Adults (EA vs.
F) [4]

Renal Function No significant worsening No difference in AKI incidence,

sCr, CysC, NGAL

Serum creatinine

decreased

Other Outcomes N/A Shorter PCICU stay, higher

Cardiac Index

Greater cost vs.

furosemide

Detailed Experimental and Clinical Protocols

Protocol for Pediatric Continuous Infusion

This protocol is adapted from the retrospective study by McPherson et al. and the randomized controlled trial by

Ricci et al. [3] [1].

1. Indication: Management of fluid overload or oliguria in critically ill pediatric patients, particularly post-
cardiac surgery or in the context of sulfa allergy.

2. Patient Population: Critically ill infants and children (< 18 years). Its use in neonates should be cautious
[3].

3. Preparation:
The infusion should be prepared in a sterile manner.

For blinding purposes, as done in the RCT, the drug can be diluted to a consistent volume and rate
(e.g., 0.5 mL/hr) and stored in opaque syringes labeled appropriately [1].

4. Dosing Regimen:
Initial Dose: 0.1 - 0.2 mg/kg/hr is a recommended starting dose [3] [1].

Titration: The dose can be titrated upwards based on clinical response (urine output, fluid balance
goals). The mean maximum dose in one study was 0.17 mg/kg/hr, with a range up to 0.3 mg/kg/hr

[3]. Another protocol allowed for increases up to 0.8 mg/kg/hr [1].
Weaning: As the clinical condition improves, the dose should be tapered downward. Most patients

require at least one dosage decrease before discontinuation [3].
5. Monitoring:

Efficacy: Hourly urine output, daily weights, and strict fluid balance calculations.
Safety: Serum electrolytes (sodium, potassium, chloride), magnesium, bicarbonate, BUN, and serum

creatinine should be monitored at least daily. More frequent monitoring may be necessary during rapid
diuresis or dose escalation [3] [1].

Protocol for Adult Continuous Infusion
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This protocol is based on the randomized controlled trial by Han et al. [4].

1. Indication: Fluid overload in adult cardiac intensive care unit patients.
2. Patient Population: Adults (e.g., 15-65 years) without significant renal instability (e.g., serum creatinine

>3.99 mg/dL) [4].
3. Preparation: The study used a fixed concentration diluted with normal saline to an administration rate of

1 mL/hr [4].
4. Dosing Regimen:

Dose: A fixed dose of 0.5 mg/kg/hr was used.
Duration: The infusion was run for a maximum of 3 days [4].

5. Monitoring:
Efficacy: Daily urine output, body weight loss, and fluid overload calculation.

Safety: Serum creatinine, BUN, B-type natriuretic peptide (BNP), serum sodium, and potassium.
Specific monitoring for ototoxicity (e.g., subjective hearing loss, tinnitus) is recommended [4].

Safety and Adverse Event Monitoring

Based on the clinical evidence, the following safety protocol is recommended:

Electrolyte Imbalances: Consistent monitoring and proactive replacement of potassium and magnesium
are essential. Although one pediatric study found no significant differences in potassium and magnesium

levels, these are known consequences of loop diuretic therapy [3].
Metabolic Alkalosis: This is a very common adverse effect, occurring in over 50% of patients in some

studies [3]. Monitoring serum bicarbonate levels is crucial. Treatment with acetazolamide or other agents
may be required [3] [1].

Ototoxicity: Ethacrynic acid has been associated with dose-related, irreversible hearing loss. Adult
studies report tinnitus and hearing loss [4]. While not frequently reported in pediatric CI studies, this risk

warrants vigilance, especially with higher doses or prolonged infusion. Consider audiological monitoring in
vulnerable populations.

Renal Function: While ethacrynic acid can be effective in patients with renal insufficiency, rapid diuresis
can lead to intravascular volume depletion and pre-renal azotemia. Close monitoring of serum creatinine

and BUN is necessary [1] [2].

Mechanism of Action and Signaling Pathways

Ethacrynic acid's primary diuretic action is well-established. However, recent evidence highlights an additional,

pharmacologically relevant mechanism involving the inhibition of the NF-κB signaling pathway, which is

summarized in the diagram below.
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Diagram 1: Dual Mechanisms of Ethacrynic Acid.

The diagram illustrates the diuretic-independent anti-inflammatory action of ethacrynic acid via multi-step

inhibition of the NF-κB pathway.

The diagram above illustrates the two key mechanisms of ethacrynic acid:

Loop Diuretic Action: As described in the introduction, it inhibits the Na+/K+/2 Cl- symporter in the
nephron [2].
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NF-κB Pathway Inhibition: Experimental data shows that ethacrynic acid acts as an anti-inflammatory

agent by inhibiting the NF-κB signaling pathway at multiple points [5]:
It inhibits the degradation of IκBα and IκBβ, which normally sequester NF-κB in the cytoplasm.

It impairs the DNA binding of the NF-κB subunits, particularly by alkylating cysteine residues on the
p65 and p50 proteins. This multi-step inhibition suppresses the transcription of pro-inflammatory

genes [5].

Conclusion

Ethacrynic acid continuous infusion is a clinically effective and safe alternative for diuresis in critically ill

pediatric and adult patients, especially when sulfa-containing diuretics are contraindicated or unavailable. The

recommended initial dose for children is 0.1-0.2 mg/kg/hr, titrated to effect, while a dose of 0.5 mg/kg/hr has been

used in adults. Robust monitoring for electrolyte disturbances, metabolic alkalosis, and ototoxicity is paramount.

Furthermore, its newly elucidated anti-inflammatory properties via NF-κB inhibition warrant further investigation

to expand its therapeutic potential beyond fluid management.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative Research
Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527494?utm_src=pdf-bulk
https://www.smolecule.com/products/s527494?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

